molecular formula C11H19NOS B15243162 (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine

(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine

Cat. No.: B15243162
M. Wt: 213.34 g/mol
InChI Key: MBLKYTLCBBJZKP-UHFFFAOYSA-N
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Description

(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine is an organic compound with the molecular formula C₁₁H₁₉NOS. It is a complex molecule that contains a methoxy group, a butyl chain, and a thiophene ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine typically involves multiple steps. One common method includes the alkylation of a thiophene derivative with a butylamine derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine

Although not widely used in medicine, this compound has potential applications in drug discovery and development. Its ability to modulate biological pathways can be explored for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The methoxy group and thiophene ring can participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
  • 1-(5-Methylthiophen-2-yl)cyclobutanol
  • 1-Methoxy-N-[(5-methylthiophen-2-yl)methyl]butan-2-amine

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. The presence of both a methoxy group and a thiophene ring allows for diverse reactivity and interactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

1-methoxy-N-[(5-methylthiophen-2-yl)methyl]butan-2-amine

InChI

InChI=1S/C11H19NOS/c1-4-10(8-13-3)12-7-11-6-5-9(2)14-11/h5-6,10,12H,4,7-8H2,1-3H3

InChI Key

MBLKYTLCBBJZKP-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=CC=C(S1)C

Origin of Product

United States

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